1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate
Description
Chemical Structure and Properties The compound 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate (hereafter referred to as the target compound) is a pyrrolidine-based amine derivative with a 2-fluorobenzyl substituent. Its molecular formula is C₁₂H₁₆FCl₂N₂·H₂O, and it exists as a dihydrochloride salt with a hydrated crystalline form.
Synthesis
The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or reductive amination. For example, details a method for synthesizing 2-pyrrolidine-1-yl-benzaldehydes using 2-fluorobenzaldehyde, dialkylamines, and potassium carbonate in DMF at 150 °C. This intermediate can be functionalized further to introduce methanamine groups and subsequently converted to the dihydrochloride hydrate form via acidification and crystallization .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15;;;/h1-4,10H,5-9,14H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDILYUIRTEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2F.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyrrolidine
The alkylation of pyrrolidine with 2-fluorobenzyl chloride under basic conditions forms 1-(2-fluorobenzyl)pyrrolidine. This reaction typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours. For example:
Selective Alkylation of Protected Pyrrolidin-3-ylmethanamine
To avoid over-alkylation of the primary amine, a Boc (tert-butyloxycarbonyl) protection strategy is employed:
-
Protection : Pyrrolidin-3-ylmethanamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to form Boc-protected pyrrolidin-3-ylmethanamine.
-
Alkylation : The Boc-protected intermediate reacts with 2-fluorobenzyl chloride using K₂CO₃ in DMF at 60°C for 12 hours.
-
Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group, yielding 1-(2-fluorobenzyl)pyrrolidin-3-ylmethanamine.
Introduction of the Methanamine Group at C3
Nitrile Reduction Pathway
3-Cyanopyrrolidine derivatives are reduced to introduce the methanamine group:
-
Synthesis of 3-cyano-1-(2-fluorobenzyl)pyrrolidine : 1-(2-Fluorobenzyl)pyrrolidine-3-carbonitrile is prepared via substitution of a 3-bromo intermediate with potassium cyanide (KCN) in DMF.
-
Reduction : The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation with Raney nickel, yielding 1-(2-fluorobenzyl)pyrrolidin-3-ylmethanamine.
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to form pyrrolidin-3-ylmethanamine, which is subsequently alkylated.
Salt Formation and Hydration
Dihydrochloride Salt Synthesis
The free base is treated with hydrochloric acid (2 equiv) in ethanol or water, followed by solvent evaporation and recrystallization from ethanol/water mixtures.
Hydrate Crystallization
The dihydrochloride salt is dissolved in hot water, filtered, and cooled to 4°C to precipitate the hydrate. X-ray diffraction confirms the monohydrate structure.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | N-Alkylation, no protection | 75–85 | 90–95 | Simple, fewer steps | Risk of over-alkylation |
| Boc-Protected Alkylation | Protection, alkylation, deprotection | 60–70 | 95–98 | Selective for N1 position | Additional protection/deprotection steps |
| Nitrile Reduction | Substitution, reduction | 65–75 | 85–90 | High functional group tolerance | Requires hazardous reagents (LiAlH₄) |
Optimization Strategies
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Fluorinated benzaldehyde derivatives.
Reduction: Fluorinated benzylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate is primarily studied for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests possible applications in treating neurological disorders.
- Case Study: Antidepressant Activity
Research indicates that compounds similar to this one can exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications of the pyrrolidine structure can enhance serotonin and norepinephrine reuptake inhibition, which is a mechanism associated with antidepressant activity.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects.
- Case Study: Dopaminergic Activity
Investigations into the dopaminergic system reveal that similar compounds can modulate dopamine receptors, potentially offering insights into treatments for conditions like Parkinson's disease or schizophrenia.
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that may possess enhanced efficacy or reduced side effects.
- Example : Researchers have synthesized derivatives with altered fluorobenzyl groups to evaluate their binding affinity to different receptors, including serotonin and dopamine receptors.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can influence various physiological processes and has potential therapeutic implications .
Comparison with Similar Compounds
Key Differentiators and Implications
- Fluorination: The 2-fluorobenzyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., benzyl or chlorobenzyl derivatives) .
- Salt Form: Dihydrochloride hydrates generally exhibit improved solubility and crystallinity compared to free bases or monohydrochlorides, facilitating formulation in preclinical studies .
Biological Activity
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate (CAS 1017417-50-3) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetic properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇Cl₂FN₂·H₂O
- Molecular Weight : 299.24 g/mol
- LogP : 1.38 (indicating moderate lipophilicity)
- Purity : 95% .
The compound's biological activity may be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. The presence of a fluorobenzyl group is known to influence the binding affinity and selectivity towards these targets. Fluorination often enhances the metabolic stability and bioavailability of drug candidates, which is crucial for their therapeutic efficacy .
Biological Activity Overview
- Monoamine Transporter Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of dopamine and norepinephrine transporters, which could have implications for treating conditions such as depression and ADHD .
- Antidepressant Effects : The structural similarities to known antidepressants indicate potential efficacy in mood disorders. The fluorine substituent may enhance interactions with serotonin receptors, further supporting its antidepressant potential .
- Neuroprotective Properties : Some studies indicate that compounds with similar structures exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Study 1: Antidepressant Activity
A study published in PubMed explored the effects of fluorinated compounds on mood disorders. Researchers found that certain fluorinated analogs demonstrated significant improvements in behavioral models of depression. The findings suggest that this compound could exhibit similar properties due to its structural characteristics .
Study 2: Pharmacokinetics and ADME
Research focusing on the absorption, distribution, metabolism, and excretion (ADME) profiles of fluorinated compounds revealed that modifications such as fluorination can significantly alter pharmacokinetic parameters. For instance, increased lipophilicity often correlates with improved membrane permeability, which is critical for central nervous system (CNS) agents like this compound .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves imine formation between 2-fluorobenzylamine and a pyrrolidinone derivative, followed by reduction (e.g., NaBH or catalytic hydrogenation) to yield the methanamine backbone. The dihydrochloride hydrate form is typically generated via HCl gas treatment in a polar solvent (e.g., ethanol/water) . Intermediate characterization should include H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment via HPLC (≥95%) is critical before salt formation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use acid-resistant gear .
- Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose via hazardous waste protocols .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards .
- Structural Confirmation : Employ H NMR (DO or DMSO-d) to verify proton environments (e.g., aromatic protons from 2-fluorobenzyl at δ 7.2–7.5 ppm) and FT-IR for amine/hydrate signatures (N–H stretch ~3300 cm, O–H ~3450 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and validate purity via LC-MS .
- Dose-Response Curves : Perform EC/IC comparisons across studies. For example, if Study A reports antimicrobial activity at 10 µM but Study B shows no effect, re-test under controlled conditions (pH 7.4, 37°C) with internal controls .
Q. What strategies optimize the synthetic yield of the dihydrochloride hydrate form?
- Methodological Answer :
- Salt Formation : Optimize HCl stoichiometry (typically 2 eq.) in anhydrous ethanol. Monitor pH to ensure complete protonation (target pH < 2) .
- Crystallization : Use slow evaporation at 4°C with a water/ethanol (1:3) mixture to enhance hydrate stability. Characterize crystals via X-ray diffraction (if available) to confirm salt form .
Q. How can stability studies be designed to assess degradation under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days. Monitor degradation products via HPLC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for thermal stability. Note that the 2-fluorobenzyl group may confer resistance to oxidation compared to non-fluorinated analogs .
Q. What computational methods predict the compound’s pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., fluorine electronegativity, pyrrolidine ring basicity) with target binding (e.g., σ-receptors) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability, leveraging the compound’s logP (~1.5–2.0) and polar surface area (~45 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
